N-(tert-butyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N-(tert-butyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic molecule that likely exhibits a range of biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar molecules that can help infer some of the properties and activities of the compound .
Synthesis Analysis
The synthesis of related compounds has been described using microwave-irradiation, which is a rapid and efficient method yielding high product purity. For example, the synthesis of N-tert-butyl-4-(4-substituted phenyl)-2-((substituted-2-oxo-2H-chromen-4-yl)methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxamide derivatives has been achieved with high yields under microwave conditions . This suggests that a similar approach could potentially be applied to the synthesis of this compound, optimizing the reaction conditions to accommodate the specific structural features of this compound.
Molecular Structure Analysis
The molecular structure of compounds closely related to the one has been optimized using computational methods, such as the Gaussian09 software package. Vibrational frequencies and assignments, as well as potential energy distributions, have been analyzed to understand the stability and electronic properties of the molecule . The HOMO and LUMO analysis, which is crucial for understanding the electronic transitions and charge transfer within the molecule, has been performed, indicating a significant π-electron delocalization that could contribute to the molecule's reactivity and potential nonlinearity .
Chemical Reactions Analysis
Although the specific chemical reactions of this compound are not detailed in the provided papers, the studies on similar compounds can shed light on possible reactivity patterns. For instance, the presence of a carboxamide moiety and a pyrimidine ring in related compounds suggests that such structures could participate in various biological interactions and chemical transformations, potentially involving nucleophilic attacks or interactions with enzymes .
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally similar compounds have been characterized by elemental analysis and spectroscopic studies . These methods can determine properties like molecular weight, functional groups, and bonding patterns. The antibacterial and anti-inflammatory activities of related compounds have been evaluated, indicating that the compound might also possess these biological properties . The molecular docking studies suggest that the synthesized compounds have a promising interaction with bacterial enzymes, which could be extrapolated to the compound of interest .
Scientific Research Applications
Organic Synthesis and Chemical Reactions
Research on substituted pyridines, such as N-(tert-butyl)pyridine-2-carboxamide, has shown how these compounds can be deprotonated and then trapped with various electrophiles to yield disubstituted pyridines with useful carboxylic acid- or amino-derived functions at specific positions. This process illustrates the compound's role in the synthesis of complex organic molecules (Bonnet et al., 2001).
Materials Science and Polymer Chemistry
In the field of materials science, derivatives of N-(tert-butyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide have been utilized in the synthesis of aromatic polyamides and polyimides. These polymers, characterized by their inherent viscosities, solubility in organic solvents, and ability to form transparent, tough films, have applications in various high-performance materials due to their excellent thermal stability (Yang et al., 1999).
Medicinal Chemistry and Drug Design
In medicinal chemistry, functionalized amino acid derivatives structurally related to this compound have been synthesized and evaluated for their cytotoxicity against human cancer cell lines. These compounds demonstrate the potential for designing new anticancer agents, highlighting the compound's role in the development of novel therapeutic strategies (Kumar et al., 2009).
Catalysis and Green Chemistry
In the realm of green chemistry, derivatives of this compound have been explored for their role in catalytic systems. These systems facilitate the oxidation of benzylic methylenes to ketones and primary amines to nitriles under environmentally benign conditions, demonstrating the compound's utility in developing sustainable chemical processes (Zhang et al., 2009).
Mechanism of Action
Target of Action
The primary targets of N-(tert-butyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide are Protein Kinase B (PKB or Akt) and Mycobacterium tuberculosis (Mtb) . PKB is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which regulates growth and survival . Mtb is the causative agent of tuberculosis (TB), one of the leading causes of death worldwide .
Mode of Action
The compound interacts with its targets through ATP-competitive inhibition . It binds to the ATP-binding site of PKB, resulting in the inhibition of the kinase’s activity . This interaction disrupts the PI3K signaling pathway, affecting cell proliferation and survival . In the case of Mtb, the compound exhibits in vitro activity, inhibiting the growth of the bacteria .
Biochemical Pathways
The affected biochemical pathways include the PI3K-PKB signaling pathway and the cellular processes of Mtb . Inhibition of PKB disrupts the PI3K signaling pathway, affecting several downstream processes such as cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
It is noted that the compound has aClogP value less than 4 and a molecular weight less than 400 , which are favorable properties for maintaining drug-likeness during lead optimization .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation and survival through the disruption of the PI3K-PKB signaling pathway . Additionally, it exhibits antitubercular activity , inhibiting the growth of Mtb .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the presence of a bromine atom seems to generally favor antitubercular activity over other halogens such as chlorine and fluorine . .
Future Directions
The future directions for “N-(tert-butyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide” could involve further exploration of its pharmacological effects and potential applications. Detailed structure-activity relationship (SAR) analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Biochemical Analysis
Biochemical Properties
It is known that pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines, to which this compound belongs, have significant biological applications .
Cellular Effects
Related pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines have been shown to have potent activity against various cell lines . They influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines can exert their effects at the molecular level through various mechanisms . These may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Related compounds have shown potent activity against various cell lines over time .
Metabolic Pathways
Related compounds are known to be involved in various metabolic pathways .
properties
IUPAC Name |
N-tert-butyl-6,12-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-10-6-7-13-18-14-11(16(23)21(13)9-10)8-12(20(14)5)15(22)19-17(2,3)4/h6-9H,1-5H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRNXQNNQAOCET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(N3C)C(=O)NC(C)(C)C)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.